
5-Chloro-3-(2-methoxypropan-2-yl)-1,2,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-(2-methoxypropan-2-yl)-1,2,4-thiadiazole (5-Cl-MTPT) is a compound that has been studied for its potential applications in the medical and scientific fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, as well as potential future directions, are the focus of
Mechanism of Action
Mode of Action
Related compounds, such as pyrimidinamine derivatives, inhibit the electron transport in mitochondrial complex i . This inhibition disrupts the normal function of mitochondria, leading to a decrease in ATP production and an increase in reactive oxygen species, which can cause cell death .
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that this compound may affect the electron transport chain in mitochondria .
Result of Action
Based on the mode of action of similar compounds, it can be inferred that this compound may lead to cell death due to the disruption of mitochondrial function .
Advantages and Limitations for Lab Experiments
The advantages of 5-Chloro-3-(2-methoxypropan-2-yl)-1,2,4-thiadiazole for lab experiments include its ease of synthesis, its low cost, and its potential to inhibit the growth of certain bacteria, fungi, and viruses. However, there are also some limitations to its use in lab experiments, such as its potential to cause adverse effects in certain individuals and its potential to interact with other drugs.
Future Directions
Future research on 5-Chloro-3-(2-methoxypropan-2-yl)-1,2,4-thiadiazole could focus on further understanding its mechanism of action, exploring its potential applications in medical and scientific research, and investigating its potential to act as an antioxidant and chelating agent. Additionally, further research could explore its potential to interact with other drugs, as well as its potential to cause adverse effects in certain individuals.
Scientific Research Applications
5-Chloro-3-(2-methoxypropan-2-yl)-1,2,4-thiadiazole has been studied for its potential applications in medical and scientific research. It has been investigated for its ability to inhibit the growth of certain bacteria, fungi, and viruses, as well as its potential anti-cancer and anti-inflammatory properties. Additionally, this compound has been studied for its potential to act as an antioxidant, as well as its potential to act as a chelating agent.
properties
IUPAC Name |
5-chloro-3-(2-methoxypropan-2-yl)-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2OS/c1-6(2,10-3)4-8-5(7)11-9-4/h1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDSTMKBEFZQGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NSC(=N1)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

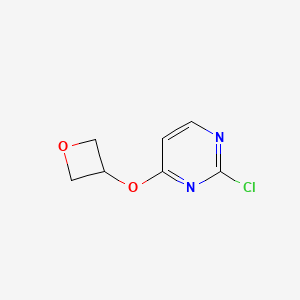

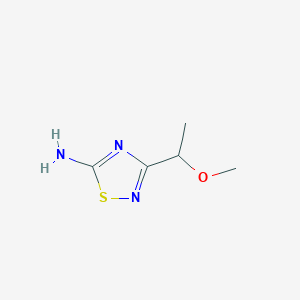


![methyl 5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate](/img/structure/B1432361.png)
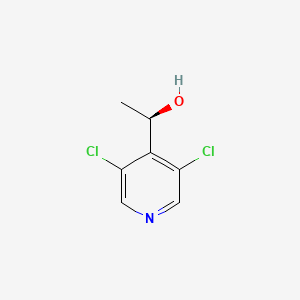

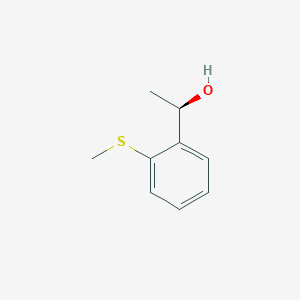
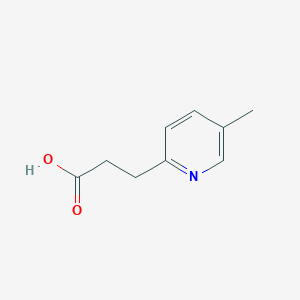
![2-Chloro-5-[8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]pyridine](/img/structure/B1432371.png)
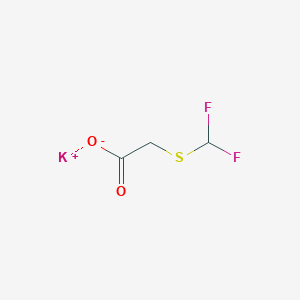
amine](/img/structure/B1432374.png)
![5-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B1432375.png)